molecular formula C11H8BrN3O3 B5754551 N'-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B5754551
M. Wt: 310.10 g/mol
InChI Key: YZLBLRCCGUFHRE-UHFFFAOYSA-N
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Description

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromofuran moiety linked to a pyridine carboximidamide group through a carbonyl-oxy linkage.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-9-4-3-8(17-9)11(16)18-15-10(13)7-2-1-5-14-6-7/h1-6H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLBLRCCGUFHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783228
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid in the presence of a coupling agent. One common method employs 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature, yielding the compound with high purity and an 83% yield .

Industrial Production Methods

While specific industrial production methods for N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a furan-2,5-dione derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it binds to the active site of the enzyme, inhibiting its activity and thereby reducing inflammation . The bromofuran moiety may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-2-carboximidamide: Similar structure but with a different position of the carboximidamide group.

    5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of the compound.

    Isoniazid: Another precursor used in the synthesis.

Uniqueness

N’-{[(5-bromofuran-2-yl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a COX-2 inhibitor and its various pharmacological properties make it a compound of significant interest in research.

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